5-(2,6-Dimethylmorpholin-4-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Overview
Description
“5-(2,6-Dimethylmorpholin-4-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile” is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,6-Dimethylmorpholin-4-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine group: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Addition of the methylphenyl group: This can be done through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the methyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic ring and the morpholine group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups might yield carboxylic acids, while reduction of the nitrile group would produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its activity against specific biological targets.
Medicine
Medicinal chemistry applications might include the development of new drugs. The compound’s structure suggests it could interact with various biological pathways, making it a candidate for drug discovery programs.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “5-(2,6-Dimethylmorpholin-4-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenyl)-1,3-oxazole-4-carbonitrile: Lacks the morpholine group.
5-(2,6-Dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile: Lacks the methylphenyl group.
5-(2,6-Dimethylmorpholin-4-yl)-2-phenyl-1,3-oxazole-4-carbonitrile: Has a phenyl group instead of a methylphenyl group.
Uniqueness
The presence of both the morpholine and methylphenyl groups in “5-(2,6-Dimethylmorpholin-4-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile” might confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-6-4-5-7-14(11)16-19-15(8-18)17(22-16)20-9-12(2)21-13(3)10-20/h4-7,12-13H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAHZGPFWTJHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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